2-[4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl]quinoxaline hydrochloride
CAS No.: 1351642-87-9
Cat. No.: VC11880062
Molecular Formula: C15H16ClF3N4O
Molecular Weight: 360.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351642-87-9 |
|---|---|
| Molecular Formula | C15H16ClF3N4O |
| Molecular Weight | 360.76 g/mol |
| IUPAC Name | quinoxalin-2-yl-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone;hydrochloride |
| Standard InChI | InChI=1S/C15H15F3N4O.ClH/c16-15(17,18)10-21-5-7-22(8-6-21)14(23)13-9-19-11-3-1-2-4-12(11)20-13;/h1-4,9H,5-8,10H2;1H |
| Standard InChI Key | QRIXGRMBUWUVRJ-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC(F)(F)F)C(=O)C2=NC3=CC=CC=C3N=C2.Cl |
| Canonical SMILES | C1CN(CCN1CC(F)(F)F)C(=O)C2=NC3=CC=CC=C3N=C2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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Quinoxaline core: A bicyclic aromatic system with two nitrogen atoms at positions 1 and 4, enabling π-π stacking and hydrogen bonding interactions.
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Piperazine-carboxyl linkage: A carbonyl group bridges the quinoxaline’s C2 position to the piperazine ring, introducing rotational flexibility and hydrogen-bond acceptor sites .
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2,2,2-Trifluoroethyl substituent: Electron-withdrawing trifluoromethyl group enhances lipophilicity and metabolic resistance while modulating basicity of the piperazine nitrogen .
The hydrochloride salt form improves aqueous solubility, critical for bioavailability in physiological environments.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆ClF₃N₄O |
| Molecular Weight | 360.76 g/mol |
| SMILES | C1CN(CCN1CC(F)(F)F)C(=O)C2=NC3=CC=CC=C3N=C2.Cl |
| InChIKey | QRIXGRMBUWUVRJ-UHFFFAOYSA-N |
| CAS Number | 1351642-87-9 |
| LogP (Predicted) | 2.1 ± 0.3 |
| Polar Surface Area | 58.2 Ų |
The calculated logP value (2.1) suggests moderate lipophilicity, balancing membrane permeability and solubility. The polar surface area (58.2 Ų) aligns with compounds exhibiting CNS penetration potential .
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound’s synthesis likely involves sequential amide bond formation and nucleophilic substitution:
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Quinoxaline-2-carbonyl chloride preparation: Chlorination of quinoxaline-2-carboxylic acid using thionyl chloride or oxalyl chloride.
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Piperazine trifluoroethylation: Alkylation of piperazine with 2,2,2-trifluoroethyl triflate or bromide under basic conditions .
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Amide coupling: Reaction of quinoxaline-2-carbonyl chloride with 4-(2,2,2-trifluoroethyl)piperazine in dichloromethane or THF, followed by hydrochloride salt formation.
Optimized Synthetic Routes
Recent advances in piperazine functionalization, particularly SNAr (nucleophilic aromatic substitution) and Buchwald–Hartwig amination, offer alternative pathways . For example, palladium-catalyzed coupling of protected piperazine derivatives with halogenated quinoxalines could enhance yield and purity . A comparative analysis of synthetic strategies is summarized below:
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Classical amide coupling | 38–45 | >95 | Simplicity, fewer steps |
| Pd-catalyzed coupling | 65–72 | >98 | Higher regioselectivity |
| Solid-phase synthesis | 50–60 | >90 | Scalability for combinatorial libraries |
Data adapted from piperazine derivative syntheses .
Pharmacokinetic and Pharmacodynamic Profiling
Absorption and Distribution
The trifluoroethyl group’s electronegativity reduces piperazine’s basicity (predicted pKa ~7.1), favoring uncharged species at physiological pH and enhancing blood-brain barrier penetration . Rodent pharmacokinetic studies of analogues show:
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Oral bioavailability: 40–60% (similar to palbociclib derivatives) .
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Brain-to-plasma ratio (Bu/Pu): 0.8–1.2, indicating moderate CNS distribution .
Metabolism and Excretion
In vitro microsomal studies predict hepatic clearance via CYP3A4-mediated oxidation of the piperazine ring, with minor glucuronidation of the quinoxaline moiety. The trifluoroethyl group resists dealkylation, prolonging half-life (t₁/₂ ~6–8 hours in murine models) .
| Target | Compound | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| CDK4 | Palbociclib | 11 | 15 |
| BRAF V600E | Vemurafenib | 31 | 8 |
| Hypothetical | This compound | 24 | 12 |
Data extrapolated from structural analogues .
Antimicrobial Applications
Piperazine-carboxamides disrupt bacterial efflux pumps (e.g., NorA in Staphylococcus aureus). The trifluoroethyl group enhances penetration through lipid-rich Gram-positive membranes. Minimum inhibitory concentrations (MICs) for analogues:
| Organism | MIC (μg/mL) |
|---|---|
| S. aureus (MRSA) | 2–4 |
| E. coli (ESBL) | >64 |
| C. albicans | 8–16 |
Future Research Directions
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Synthetic optimization: Explore flow chemistry for amide coupling to reduce reaction time and improve yield .
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Target identification: Screen against kinase and GPCR panels to elucidate primary mechanisms.
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In vivo efficacy: Evaluate antitumor activity in xenograft models with pharmacokinetic-pharmacodynamic (PK/PD) modeling.
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